3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL 2-ACETOXYBENZOATE
Description
3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL 2-ACETOXYBENZOATE is a complex organic compound that belongs to the class of benzothiazine derivatives This compound is characterized by its unique structure, which includes a benzoyl group, a methyl group, and an acetoxybenzoate moiety
Properties
IUPAC Name |
(3-benzoyl-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl) 2-acetyloxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO7S/c1-16(27)32-20-14-8-6-12-18(20)25(29)33-24-19-13-7-9-15-21(19)34(30,31)26(2)22(24)23(28)17-10-4-3-5-11-17/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVUUVQYUDIUOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=C(N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL 2-ACETOXYBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazine Core: The initial step involves the cyclization of 2-aminobenzenesulfonamide with a suitable aldehyde or ketone to form the benzothiazine core.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methylation: The methyl group is added via a methylation reaction using methyl iodide and a base such as potassium carbonate.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride and a catalyst such as pyridine to form the acetoxybenzoate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL 2-ACETOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and acetoxybenzoate moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazine derivatives.
Scientific Research Applications
3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL 2-ACETOXYBENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL 2-ACETOXYBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL PHENOXYACETATE
- 3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL 4-METHYLBENZOATE
Uniqueness
3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL 2-ACETOXYBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetoxybenzoate moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
